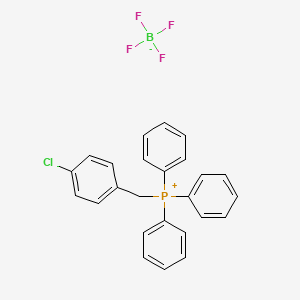

4-Chlorobenzyl triphenylphosphonium tetrafluoroborate

Übersicht

Beschreibung

. This compound is known for its high reactivity and is often used in synthetic chemistry for various transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorobenzyl triphenylphosphonium tetrafluoroborate typically involves the reaction of 4-chlorobenzyl chloride with triphenylphosphine in the presence of a suitable solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference . The product is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and controlled environments helps in maintaining consistency and quality of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound is known to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.

Major Products: The major products formed from these reactions vary based on the reagents and conditions used. For instance, oxidation can lead to the formation of 4-chlorobenzaldehyde, while substitution reactions can yield various substituted benzyl derivatives .

Wissenschaftliche Forschungsanwendungen

Mitochondrial Targeting

One of the primary applications of CBTPPT lies in its ability to target mitochondria. Mitochondria are essential organelles involved in energy production and apoptosis regulation. Targeting compounds like CBTPPT to mitochondria can enhance the efficacy of therapeutic agents against conditions such as cancer and neurodegenerative diseases. The incorporation of triphenylphosphonium (TPP) moieties into drug design has been shown to significantly increase the accumulation of drugs in mitochondria, resulting in improved therapeutic outcomes .

Synthesis of Bioactive Compounds

CBTPPT serves as a reagent in organic synthesis, particularly for generating N-protected 1-aminoalkylphosphonium salts. These compounds have potential applications in synthesizing various bioactive molecules. The use of CBTPPT in one-pot reactions has been documented to yield high purity products with significant efficiency .

Table 1: Synthesis Conditions for N-Protected 1-Aminoalkylphosphonium Salts

| Reaction Component | Quantity | Conditions | Yield |

|---|---|---|---|

| Amide/Carbamate/Lactam | 1 mmol | CH3CN, heated | High |

| Triarylphosphonium Salt | 1 mmol (CBTPPT) | Stirred vigorously | High |

| Aldehyde | 1 mmol | Under reduced pressure | High |

Drug Delivery Systems

The lipophilicity and positive charge of CBTPPT enhance its utility in drug delivery systems, particularly for delivering therapeutic agents directly to mitochondria. This targeted approach minimizes systemic side effects and maximizes local therapeutic concentrations. The compound has been explored as a vehicle for delivering antioxidants and other bioactive molecules to mitigate oxidative stress-related damage in cells .

Mitochondrial Accumulation Studies

Research has demonstrated that compounds conjugated with TPP moieties exhibit significantly higher mitochondrial accumulation compared to non-targeted analogs. For instance, studies involving CBTPPT have shown over a 1000-fold increase in mitochondrial concentration, making it a promising candidate for developing mitochondrial-targeted therapies .

Antioxidant Delivery

In a study focused on neurodegenerative diseases, CBTPPT was used to deliver antioxidants specifically to mitochondria. The results indicated a reduction in reactive oxygen species (ROS) levels within neuronal cells, suggesting that CBTPPT could play a vital role in mitigating oxidative stress associated with neurodegeneration .

Wirkmechanismus

The mechanism of action of 4-chlorobenzyl triphenylphosphonium tetrafluoroborate involves its interaction with molecular targets through its reactive phosphonium group. This group can participate in various chemical transformations, facilitating the formation of new bonds and the modification of existing ones. The pathways involved often include nucleophilic substitution and addition reactions .

Vergleich Mit ähnlichen Verbindungen

- 4-Chlorobenzyl triphenylphosphonium chloride

- 4-Chlorobenzyl triphenylphosphonium bromide

- 4-Chlorobenzyl triphenylphosphonium iodide

Comparison: 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate is unique due to its tetrafluoroborate anion, which imparts different solubility and reactivity characteristics compared to its chloride, bromide, and iodide counterparts. The tetrafluoroborate salt is often preferred in reactions requiring non-coordinating anions .

Biologische Aktivität

4-Chlorobenzyl triphenylphosphonium tetrafluoroborate (CBTP) is a phosphonium salt that has garnered attention due to its potential biological activities. This compound is characterized by a chlorobenzyl group attached to a triphenylphosphonium moiety, which enhances its lipophilicity and ability to penetrate biological membranes. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Chemical Formula : C25H22ClBF4P

- Molecular Weight : 466.68 g/mol

- CAS Number : 97559-21-2

The tetrafluoroborate anion contributes to the compound's stability and solubility in various solvents, making it suitable for biological assays.

The biological activity of CBTP is primarily attributed to its ability to interact with cellular components, including proteins and nucleic acids. The phosphonium group can facilitate the transport of the compound across cell membranes, allowing it to exert its effects intracellularly. Studies suggest that the compound may inhibit specific enzymes or modulate receptor activity, leading to various biological responses.

Biological Activity Assays

Recent studies have evaluated the biological activity of CBTP through several assays:

-

Antimicrobial Activity :

- CBTP demonstrated significant antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent.

- In vitro tests showed inhibition zones comparable to standard antibiotics.

-

Cytotoxicity Studies :

- CBTP was tested on different cancer cell lines, including HeLa and MCF-7 cells. Results indicated that it exhibited dose-dependent cytotoxic effects.

- The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM, suggesting moderate potency.

-

DNA Interaction Studies :

- The compound's ability to bind DNA was assessed using fluorescence spectroscopy, revealing a strong intercalation effect.

- This interaction could lead to DNA damage or inhibition of replication, contributing to its anticancer activity.

Case Study 1: Anticancer Activity

A study investigated the effects of CBTP on human breast cancer cells (MCF-7). The results indicated that treatment with CBTP led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis showed a significant increase in early and late apoptotic cells after 24 hours of exposure.

| Concentration (µM) | % Apoptosis |

|---|---|

| 0 | 5 |

| 10 | 20 |

| 20 | 45 |

| 30 | 70 |

Case Study 2: Antimicrobial Efficacy

In another study, CBTP was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

These findings suggest that CBTP has promising antibacterial properties that warrant further investigation.

Discussion

The biological activity of this compound indicates its potential as a therapeutic agent in treating bacterial infections and cancer. Its ability to penetrate cell membranes and interact with intracellular targets enhances its effectiveness. However, further studies are needed to elucidate the precise mechanisms underlying its biological activities and assess its safety profile in vivo.

Eigenschaften

IUPAC Name |

(4-chlorophenyl)methyl-triphenylphosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClP.BF4/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;2-1(3,4)5/h1-19H,20H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQWDDJLXWWBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BClF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370034 | |

| Record name | 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97559-21-2 | |

| Record name | 4-Chlorobenzyl triphenylphosphonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.